Methyl 5-bromo-3-chloro-2-hydroxybenzoate
Overview
Description
Methyl 5-bromo-3-chloro-2-hydroxybenzoate is an organic compound with the molecular formula C8H6BrClO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and hydroxyl groups, and the carboxyl group is esterified with a methyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-3-chloro-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 5-bromo-3-chloro-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct bromination and chlorination of methyl 2-hydroxybenzoate (methyl salicylate) using bromine and chlorine in the presence of a suitable catalyst. This method allows for the selective introduction of bromine and chlorine atoms at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, industrial processes may employ more efficient catalysts and solvents to reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, under an inert atmosphere.
Major Products Formed
Substitution: Formation of derivatives with different substituents on the benzene ring.
Oxidation: Formation of 5-bromo-3-chloro-2-hydroxybenzaldehyde.
Reduction: Formation of 5-bromo-3-chloro-2-hydroxybenzyl alcohol.
Scientific Research Applications
Methyl 5-bromo-3-chloro-2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Employed in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 5-bromo-3-chloro-2-hydroxybenzoate depends on its specific application
Molecular Targets: The hydroxyl and ester groups can form hydrogen bonds with biological macromolecules, affecting their structure and function.
Pathways Involved: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
Methyl 5-bromo-3-chloro-2-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 3-bromo-5-chloro-2-hydroxybenzoate: Similar structure but different positions of bromine and chlorine atoms.
Methyl 2-bromo-5-chlorobenzoate: Lacks the hydroxyl group, leading to different chemical properties and reactivity.
Ethyl 5-bromo-2-hydroxybenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
This compound is unique due to the specific arrangement of substituents on the benzene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 5-bromo-3-chloro-2-hydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMZSYGLSGODHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292782 | |
Record name | methyl 5-bromo-3-chloro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4068-72-8 | |
Record name | Benzoic acid, 5-bromo-3-chloro-2-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4068-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 85494 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004068728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC85494 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 5-bromo-3-chloro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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